3,5-Dichloro-4-hydroxybenzaldehyde

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31590. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

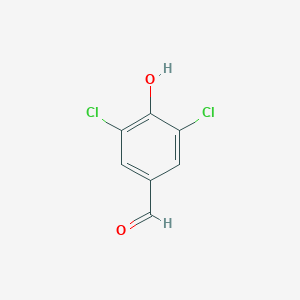

Structure

2D Structure

Propiedades

IUPAC Name |

3,5-dichloro-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIYGCLJYTHRBQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177708 | |

| Record name | 3,5-Dichloro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2314-36-5 | |

| Record name | NSC 31590 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002314365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-DICHLORO-4-HYDROXYBENZALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dichloro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloro-4-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dichloro-4-hydroxybenzaldehyde

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3,5-Dichloro-4-hydroxybenzaldehyde, identified by CAS number 2314-36-5 .[1][2][3][4] Intended for researchers, scientists, and professionals in drug development, this document details the compound's chemical and physical properties, outlines a robust synthesis and purification protocol, and presents a full suite of analytical characterization data. Furthermore, it explores the compound's chemical reactivity, its applications as a versatile intermediate in organic synthesis, and critical safety and handling procedures. The causality behind experimental choices is explained to provide field-proven insights, ensuring that the described protocols are self-validating and grounded in established chemical principles.

Chemical Identity and Physical Properties

This compound is a halogenated aromatic aldehyde. The strategic placement of two chlorine atoms flanking a hydroxyl group, para to an aldehyde moiety, imparts unique reactivity and makes it a valuable building block in synthetic chemistry.[5] Its solid, crystalline nature at room temperature and solubility in common organic solvents facilitate its use in a variety of reaction conditions.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2314-36-5 | [1][2][4] |

| Molecular Formula | C₇H₄Cl₂O₂ | [1][4] |

| Molecular Weight | 191.01 g/mol | [1][2][4] |

| IUPAC Name | This compound | [4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 153-155 °C (from synthesis) | [6] |

| Solubility | Limited solubility in water; Soluble in ethanol, DMSO. | [5] |

| SMILES | C1=C(C=C(C(=C1Cl)O)Cl)C=O | [2][4] |

| InChIKey | LIYGCLJYTHRBQV-UHFFFAOYSA-N | [2][4][6] |

Synthesis and Purification

The synthesis of this compound is efficiently achieved via the Duff reaction, a formylation method suitable for activated aromatic compounds like phenols. This specific protocol utilizes 2,6-dichlorophenol as the starting material.

Synthesis via Duff Reaction: A Mechanistic Insight

The Duff reaction involves the ortho- and para-formylation of a phenol using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium. The reaction proceeds through the generation of an electrophilic iminium ion from HMTA, which then attacks the electron-rich phenol ring. For 2,6-dichlorophenol, the hydroxyl group is a strong activating group, directing the electrophilic substitution primarily to the para position due to steric hindrance from the ortho-chlorine atoms. A subsequent hydrolysis step in the presence of acid converts the resulting imine intermediate into the final aldehyde product. Acetic acid serves as the solvent, and sulfuric acid facilitates both the HMTA activation and the final hydrolysis.

Detailed Laboratory-Scale Synthesis Protocol

This protocol is adapted from a patented procedure and is intended for research purposes by qualified personnel.[6]

Materials:

-

2,6-Dichlorophenol (10 g, 0.061 mol)

-

Hexamethylenetetramine (HMTA) (3.44 g, 0.024 mol)

-

Glacial Acetic Acid (40 mL)

-

10% Sulfuric Acid (30 mL)

-

Crushed Ice

-

Deionized Water

Equipment:

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Thermometer

-

Heating mantle

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Reaction Setup: Charge the 250 mL three-neck flask with 2,6-dichlorophenol (10 g), glacial acetic acid (40 mL), and HMTA (3.44 g).

-

Reflux: Heat the reaction mixture to reflux and maintain for 3 hours. Causality: Refluxing provides the necessary activation energy for the formylation reaction to proceed at an adequate rate. A clear solution should be observed around 70°C.

-

Hydrolysis: Cool the mixture to 100°C. Slowly add 30 mL of 10% sulfuric acid. Causality: The slow addition of acid is crucial to control the exothermic hydrolysis of the intermediate imine and prevent side reactions.

-

Stirring: Stir the mixture at 100°C for an additional 20-30 minutes to ensure complete hydrolysis.

-

Precipitation: Pour the warm reaction mass into 200 g of crushed ice. Causality: This rapid cooling and dilution causes the organic product to precipitate out of the aqueous acidic solution.

-

Isolation: Filter the resulting solid using a Büchner funnel.

-

Washing: Wash the solid thoroughly with 100 mL of water to remove any residual acid and inorganic salts.

-

Drying: Dry the product at 70°C to afford 3,5-dichloro-4-hydroxy-benzaldehyde. Expected yield: ~9.2 g (84%).

Purification by Recrystallization

For obtaining a high-purity product suitable for sensitive applications, recrystallization is recommended.

-

Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol/water).

-

Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

-

Hot Filtration: If any insoluble impurities are present, perform a hot filtration.

-

Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.

-

Drying: Dry the crystals under vacuum.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic and Analytical Characterization

Analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following data are typical for this compound.

Table 2: Key Spectroscopic Data

| Technique | Feature | Expected Observation |

| ¹H NMR | Aldehyde Proton (-CHO) | Singlet, δ ~9.72 ppm[6] |

| Aromatic Protons (Ar-H) | Singlet, δ ~7.80 ppm[6] | |

| Hydroxyl Proton (-OH) | Broad singlet, variable shift | |

| IR | O-H Stretch (Phenol) | Broad band, ~3066 cm⁻¹ |

| C-H Stretch (Aldehyde) | ~2856 cm⁻¹ | |

| C=O Stretch (Aldehyde) | Strong, sharp peak, ~1666 cm⁻¹[7] | |

| C=C Stretch (Aromatic) | ~1604 cm⁻¹ | |

| Mass Spec. | Molecular Ion [M]⁺ | m/z ≈ 190, 192, 194 (isotope pattern) |

| [M-H]⁻ | m/z ≈ 189, 191, 193 (isotope pattern)[4] |

Note: NMR shifts can vary slightly based on the solvent used. IR data is derived from a similar compound, 3,5-dichloro-2-hydroxybenzaldehyde, and is expected to be very similar.[7]

Analytical Chromatography Protocol (HPLC)

Objective: To assess the purity of the final compound.

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).

-

Gradient: Start at 30% A, ramp to 95% A over 10 minutes, hold for 2 minutes, return to 30% A over 1 minute, and equilibrate for 2 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

Injection Volume: 10 µL.

-

Sample Prep: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.

Expected Result: A high-purity sample (>95%) should exhibit a single major peak at a characteristic retention time.

Chemical Reactivity and Applications

The utility of this compound stems from its three reactive sites: the aldehyde, the phenolic hydroxyl group, and the activated aromatic ring.

Key Reactions

-

Aldehyde Reactions: The aldehyde group can undergo standard transformations such as oxidation to a carboxylic acid, reduction to an alcohol, and reductive amination. It is also a key participant in condensation reactions like the Wittig, Horner-Wadsworth-Emmons, and Claisen-Schmidt reactions to form alkenes and chalcones, respectively.[8]

-

Phenol Reactions: The hydroxyl group can be alkylated or acylated to form ethers and esters. This is often used as a protecting group strategy or to introduce new functionalities.

-

Electrophilic Aromatic Substitution: While the ring is somewhat deactivated by the chlorine and aldehyde groups, the powerful activating effect of the hydroxyl group can still allow for further substitution under specific conditions.

Applications in Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex molecules.[5]

-

Pharmaceuticals: It is a precursor for various scaffolds. For example, similar hydroxybenzaldehydes are used to synthesize chalcones, which are investigated for a wide range of biological activities, including as anticancer and antimicrobial agents.[8][9]

-

Agrochemicals: The dichlorinated phenol motif is present in some herbicides and fungicides.

-

Dyes and Polymers: It can be used in the preparation of specialized dyes and as a monomer or cross-linking agent in polymer synthesis.[5]

Role in Drug Discovery Pathways

While specific pathway interactions for this exact molecule are not extensively documented in readily available literature, its structural motifs are relevant. For instance, chalcones derived from substituted hydroxybenzaldehydes are known to target various signaling pathways. The general workflow for developing such derivatives is shown below.

Caption: A generalized workflow for developing chalcone derivatives for drug discovery.

Safety and Handling

Proper handling of this compound is imperative to ensure laboratory safety. It is classified as an irritant and may be harmful if swallowed or inhaled.[4][10]

Table 3: GHS Hazard Information

| Hazard Code | Statement | Classifications |

| H315 | Causes skin irritation | Skin Irritant, Category 2[4][10] |

| H319 | Causes serious eye irritation | Eye Irritant, Category 2[4][10] |

| H335 | May cause respiratory irritation | STOT SE, Category 3[4][10] |

| H302 | Harmful if swallowed | Acute Toxicity, Oral[4] |

Recommended Safety Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10] Ensure that eyewash stations and safety showers are readily accessible.[10]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid breathing dust.[11] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is 2°C - 8°C.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically valuable compound with well-defined properties and established protocols for its preparation and analysis. Its multifunctional nature makes it an important building block for creating diverse and complex molecules, particularly in the fields of pharmaceutical and materials science. Adherence to strict safety protocols is essential when handling this chemical to mitigate its irritant properties. This guide serves as a foundational resource for scientists to confidently and safely incorporate this versatile reagent into their research and development programs.

References

- Biosynth. (n.d.). This compound | 2314-36-5.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 2314-36-5.

- Solubility of Things. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR.

- A2B Chem. (n.d.). 2314-36-5 | MFCD00017605 | this compound.

- Benchchem. (n.d.). Synthesis routes of this compound.

- PubChem. (n.d.). This compound | C7H4Cl2O2 | CID 16839.

- Thermo Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR - Safety Information.

- Fisher Scientific. (2023, August 25). SAFETY DATA SHEET: this compound.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- Benchchem. (n.d.). Application Notes and Protocols: 3,5-Dihydroxybenzaldehyde as a Versatile Precursor in Drug Discovery.

- MDPI. (2026, January 6). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. Int. J. Mol. Sci.

- Fan, A. X., et al. (2008). 3,5-Dichloro-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]

- 3. a2bchem.com [a2bchem.com]

- 4. This compound | C7H4Cl2O2 | CID 16839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. benchchem.com [benchchem.com]

- 7. 3,5-Dichloro-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 3,5-Dichloro-4-hydroxybenzaldehyde

This guide provides a comprehensive overview of the essential physical and chemical properties of 3,5-dichloro-4-hydroxybenzaldehyde, a key intermediate in various synthetic pathways. The information is curated for researchers, scientists, and professionals in drug development, offering both foundational data and practical insights for its application.

Section 1: Compound Identification and Structure

This compound is an aromatic aldehyde characterized by a benzene ring substituted with two chlorine atoms, a hydroxyl group, and a formyl group. This unique arrangement of functional groups dictates its reactivity and physical characteristics.[1]

-

IUPAC Name: this compound[2]

-

CAS Number: 2314-36-5[2]

-

Chemical Structure:

-

InChI Key: LIYGCLJYTHRBQV-UHFFFAOYSA-N[2]

-

Synonyms: 4-Formyl-2,6-dichlorophenol, Benzaldehyde, 3,5-dichloro-4-hydroxy-[2]

Section 2: Physicochemical Properties

The physical properties of this compound are fundamental to its handling, storage, and application in synthesis. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid.[1] | [1] |

| Melting Point | 201.0 °C (474.15 K) | [1] |

| Boiling Point | 327.0 °C (600.15 K) | [1] |

| Density | 1.515 g/cm³ | [1] |

| pKa | Data not explicitly found, but the hydroxyl group imparts acidic properties. | |

| Storage Temperature | 2°C - 8°C, in a well-closed container. |

Solubility Profile:

The solubility of a compound is a critical parameter for reaction solvent selection, purification, and formulation.

-

Water: Solubility in water is limited due to the hydrophobic nature of the dichlorinated aromatic ring.[1]

-

Organic Solvents: It is generally soluble in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO).[1]

The presence of the hydroxyl group allows for hydrogen bonding, which can slightly enhance solubility in certain polar solvents.[1] Temperature can also be leveraged to increase its solubility.[1]

Section 3: Spectroscopic and Analytical Data

Spectroscopic data is indispensable for the unambiguous identification and quality control of chemical compounds. While specific spectra are proprietary, typical expected data based on the structure are as follows.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aldehydic proton (CHO), the aromatic protons, and the hydroxyl proton (OH). |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (some shifted by chlorine and hydroxyl substitution), and the carbon bearing the hydroxyl group. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch (hydroxyl group), C=O stretch (aldehyde), C-Cl stretches, and aromatic C-H and C=C vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (191.01 g/mol ), along with a characteristic isotopic pattern due to the presence of two chlorine atoms. |

Note: Experimental spectra for this compound are available through specialized chemical databases such as ChemicalBook for registered users.[3]

Section 4: Quality Control and Analytical Workflow

Ensuring the identity and purity of starting materials is a cornerstone of reliable and reproducible research. The following workflow outlines a standard procedure for the quality control of a received sample of this compound.

Step-by-Step Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Standard Preparation: Accurately weigh approximately 10 mg of a certified reference standard of this compound and dissolve it in a suitable solvent (e.g., HPLC-grade acetonitrile) to a final concentration of 1 mg/mL.

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standard and sample solutions. The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks.

Workflow Diagram:

Caption: Quality control workflow for this compound.

Section 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

GHS Hazard Statements:

-

Precautionary Statements:

-

Personal Protective Equipment (PPE): Use of a lab coat, safety glasses, and chemical-resistant gloves is mandatory. Work should be conducted in a well-ventilated fume hood.

Section 6: Applications and Reactivity

While this guide focuses on physical properties, it is important to note the relevance of these properties to its applications. This compound serves as a versatile intermediate in organic synthesis.[1] Its applications include the preparation of dyes and pharmaceuticals, and its derivatives have shown potential biological activities, such as antibacterial properties.[1] The aldehyde and hydroxyl groups are key sites for further chemical transformations.

References

- This compound | Solubility of Things.[Link]

- This compound | C7H4Cl2O2 | CID 16839 - PubChem.[Link]

Sources

3,5-Dichloro-4-hydroxybenzaldehyde chemical structure

An In-depth Technical Guide to the Synthesis, Characterization, and Application of 3,5-Dichloro-4-hydroxybenzaldehyde

Executive Summary: this compound is a halogenated aromatic aldehyde of significant interest in synthetic organic chemistry and drug discovery. Its unique structural arrangement, featuring an electron-rich phenolic hydroxyl group, a reactive aldehyde function, and two chlorine atoms, imparts a distinct reactivity profile. This makes it a valuable intermediate for the synthesis of a wide range of more complex molecules, including pharmaceuticals and dyes.[1] Research has also highlighted the biological activities of this compound and its derivatives, notably their antibacterial properties.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic signature, a validated synthesis protocol, reactivity, and applications, intended for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction

This compound, with CAS Number 2314-36-5, is a polyfunctionalized benzene derivative.[2][3] The molecule's architecture is defined by a central benzene ring substituted with an aldehyde group (-CHO), a hydroxyl group (-OH), and two chlorine atoms (-Cl) at the 3 and 5 positions relative to the aldehyde. This specific substitution pattern is critical to its chemical behavior. The chlorine atoms act as strong electron-withdrawing groups, enhancing the reactivity of the aromatic ring and influencing the acidity of the phenolic proton.[1] The aldehyde and hydroxyl groups provide versatile handles for a multitude of chemical transformations. This guide aims to serve as a senior-level resource, consolidating critical technical information and providing practical, field-proven insights into the handling and application of this important synthetic building block.

Physicochemical Properties & Structural Elucidation

This compound typically appears as a white to off-white crystalline solid at room temperature.[1] Its structural features, including the potential for hydrogen bonding via the hydroxyl group, dictate its solubility and physical characteristics.[1] While its solubility in water is limited due to the hydrophobic nature of the dichlorinated aromatic ring, it is generally soluble in common organic solvents like ethanol and dimethyl sulfoxide (DMSO).[1]

A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 2314-36-5 | Biosynth, PubChem[2] |

| Molecular Formula | C₇H₄Cl₂O₂ | PubChem[2], Sigma-Aldrich |

| Molecular Weight | 191.01 g/mol | PubChem[2], Sigma-Aldrich |

| Appearance | White to off-white solid | Solubility of Things[1] |

| Melting Point | 153-155 °C | Benchchem[4] |

| SMILES | C1=C(C=C(C(=C1Cl)O)Cl)C=O | PubChem[2], Sigma-Aldrich |

| InChIKey | LIYGCLJYTHRBQV-UHFFFAOYSA-N | PubChem[2], Sigma-Aldrich |

The chemical structure is visualized below in Figure 1.

Figure 1: Chemical structure of this compound.

Spectroscopic Profile

Structural confirmation and purity assessment of this compound rely on standard spectroscopic techniques. The key expected spectral features are summarized in Table 2. These data are critical for quality control during synthesis and for characterizing reaction products in subsequent derivatizations.

Table 2: Key Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z | Rationale |

| ¹H NMR | Aldehyde proton (-CHO) | δ ~9.72 (s, 1H) | Deshielded proton of the aldehyde group, singlet due to no adjacent protons.[4] |

| Aromatic protons (-CH-) | δ ~7.80 (s, 2H) | Two equivalent aromatic protons, appearing as a singlet due to symmetrical substitution.[4] | |

| Hydroxyl proton (-OH) | Variable, broad singlet | Chemical shift is concentration and solvent dependent; proton is exchangeable. | |

| IR Spectroscopy | O-H stretch | 3200-3400 cm⁻¹ (broad) | Characteristic of a hydrogen-bonded phenolic hydroxyl group. |

| C=O stretch (aldehyde) | ~1670-1690 cm⁻¹ | Carbonyl stretch, position influenced by conjugation with the aromatic ring. | |

| C=C stretch (aromatic) | ~1550-1600 cm⁻¹ | Aromatic ring vibrations. | |

| C-Cl stretch | 700-800 cm⁻¹ | Carbon-chlorine bond vibrations. | |

| Mass Spectrometry | [M-H]⁻ | m/z 188.9515 | The deprotonated molecule, showing a characteristic isotopic pattern for two chlorine atoms.[2] |

Synthesis and Mechanism

A reliable and efficient method for the synthesis of this compound is the Duff reaction, which involves the formylation of a phenol. A specific, field-tested protocol starting from 2,6-dichlorophenol is detailed below.[4]

Expert Insight: The choice of 2,6-dichlorophenol as the starting material is strategic. The existing chlorine atoms direct the incoming formyl group to the para position (position 4) due to steric hindrance and electronic effects, leading to high regioselectivity. Hexamethylenetetramine serves as the formyl group equivalent, which hydrolyzes under acidic conditions to yield the aldehyde.

Experimental Protocol: Synthesis via Duff Reaction[6]

Materials:

-

2,6-dichlorophenol (10 g, 0.061 mol)

-

Glacial acetic acid (40 mL)

-

Hexamethylenetetramine (3.44 g, 0.024 mol)

-

10% Sulphuric acid (30 mL)

-

Crushed ice

-

Deionized water

Equipment:

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle

-

Thermometer

-

Buchner funnel and filtration apparatus

Procedure:

-

Reaction Setup: Charge the 250 mL three-neck flask with 2,6-dichlorophenol (10 g), glacial acetic acid (40 mL), and hexamethylenetetramine (3.44 g).

-

Reflux: Heat the reaction mixture to reflux and maintain for 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Causality Note: Refluxing in acetic acid provides the necessary thermal energy to drive the formylation reaction, which proceeds via an electrophilic aromatic substitution mechanism.

-

Hydrolysis: Allow the mixture to cool to 100 °C. Slowly and carefully add 30 mL of 10% sulphuric acid. Stir the mixture at 100 °C for an additional 20-30 minutes. Causality Note: The acidic workup is crucial for hydrolyzing the intermediate imine species formed from the reaction with hexamethylenetetramine, unmasking the aldehyde functional group.

-

Precipitation and Isolation: Pour the hot reaction mass into 200 g of crushed ice. This will cause the product to precipitate out of the aqueous solution.

-

Filtration and Washing: Filter the resulting solid using a Buchner funnel. Wash the solid cake thoroughly with 100 mL of water to remove any residual acid and other water-soluble impurities.

-

Drying: Dry the purified solid at 70 °C to afford the final product, 3,5-dichloro-4-hydroxy-benzaldehyde.

-

Validation: The expected yield is approximately 9.2 g (84%).[4] Confirm product identity and purity by measuring the melting point (expected: 153-155 °C) and acquiring an NMR spectrum.[4]

Synthesis Workflow Diagram

Figure 2: Workflow for the synthesis of this compound.

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from its three distinct functional regions: the aldehyde, the hydroxyl group, and the chlorinated ring.

-

Aldehyde Group: This group is a prime site for nucleophilic addition and condensation reactions. It can be readily converted into alcohols (via reduction), carboxylic acids (via oxidation), imines (via reaction with primary amines), and alkenes (via Wittig-type reactions). It is a key participant in condensation reactions like the Claisen-Schmidt condensation to form chalcones.[5]

-

Hydroxyl Group: The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters. Its nucleophilicity allows for reactions like Williamson ether synthesis. Protecting this group is often a necessary first step to perform selective chemistry on the aldehyde.[6]

-

Aromatic Ring: The electron-withdrawing nature of the chlorine atoms and the aldehyde group deactivates the ring towards further electrophilic substitution. However, the structure can participate in nucleophilic aromatic substitution under certain conditions or be used in cross-coupling reactions.

Figure 3: Key derivatization pathways for this compound.

Biological Significance and Applications

This compound is not just a synthetic intermediate; it and its derivatives have shown notable biological activities.

-

Pharmaceutical Intermediate: It serves as a building block for more complex pharmacologically active molecules. For example, chalcones synthesized from substituted benzaldehydes are being investigated as dual-acting ligands for histamine H3 receptors and monoamine oxidase B (MAO-B) inhibitors, which are targets for neurodegenerative diseases.[5]

-

Antibacterial Activity: Research has indicated that the compound itself possesses antibacterial properties, making it a candidate for further investigation in the development of new antimicrobial agents.[1] The presence of halogens on aromatic rings is a common feature in many antimicrobial compounds, suggesting a potential mechanism involving membrane disruption or enzyme inhibition.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound. It is classified with several GHS hazard statements.

Table 3: GHS Hazard and Precautionary Information

| Category | Code | Description | Source(s) |

| Hazard | H315 | Causes skin irritation | PubChem[2], Sigma-Aldrich |

| H319 | Causes serious eye irritation | PubChem[2], Sigma-Aldrich | |

| H335 | May cause respiratory irritation | PubChem[2], Sigma-Aldrich | |

| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | PubChem[2], Sigma-Aldrich |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | PubChem[2], Thermo Scientific[7] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | PubChem[2], Thermo Scientific[7] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | PubChem[2], Thermo Scientific[7] |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a versatile and highly functionalized chemical intermediate. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an invaluable tool for chemists in both academic and industrial settings. The combination of its reactive aldehyde and hydroxyl groups, stabilized by a dichlorinated phenyl ring, provides a robust platform for constructing complex molecular architectures with potential applications in medicinal chemistry and materials science. Further exploration of its derivatives will likely continue to yield novel compounds with significant biological and chemical properties.

References

- This compound | Solubility of Things. (n.d.).

- This compound | 2314-36-5 | FD70957. (n.d.). Biosynth.

- Synthesis routes of this compound. (n.d.). Benchchem.

- This compound | C7H4Cl2O2 | CID 16839. (n.d.). PubChem.

- Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. (2026). International Journal of Molecular Sciences. MDPI. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C7H4Cl2O2 | CID 16839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

3,5-Dichloro-4-hydroxybenzaldehyde molecular weight

An In-depth Technical Guide to 3,5-Dichloro-4-hydroxybenzaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 2314-36-5), a pivotal halogenated aromatic aldehyde. With a molecular weight of 191.01 g/mol , this compound serves as a critical intermediate in various fields, including pharmaceuticals, agrochemicals, and materials science.[1][2] This document delineates its fundamental chemical and physical properties, provides a detailed synthesis protocol, discusses its reactivity and applications, and outlines essential safety and handling procedures. The content is tailored for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical insights into its utility and handling.

Core Chemical and Physical Properties

This compound is a multifunctional organic compound characterized by a benzene ring substituted with two chlorine atoms, a hydroxyl group, and a formyl (aldehyde) group.[3] This unique arrangement of functional groups dictates its chemical reactivity and physical characteristics. At ambient conditions, it exists as a white to off-white crystalline solid.[3]

Key Physicochemical Data

The essential quantitative data for this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄Cl₂O₂ | [1][2] |

| Molecular Weight | 191.01 g/mol | [1][2] |

| CAS Number | 2314-36-5 | [1][2] |

| Appearance | White to off-white solid | [3] |

| IUPAC Name | This compound | [1] |

| SMILES | C1=C(C=C(C(=C1Cl)O)Cl)C=O | [1] |

| Density | ~1.515 g/cm³ | [3] |

Solubility Profile

The solubility of a compound is a critical parameter for its application in synthesis and biological assays.

-

Aqueous Solubility : The compound exhibits limited solubility in water. This is attributed to the hydrophobic character of the dichlorinated aromatic ring, which overshadows the hydrophilic contributions of the hydroxyl and aldehyde groups.[3]

-

Organic Solvents : It demonstrates good solubility in common organic solvents such as ethanol, and dimethyl sulfoxide (DMSO).[3] This compatibility is crucial for its use in various reaction media.

-

Temperature Effects : As is typical for many solid organic compounds, its solubility in most solvents increases with temperature.[3] This property can be leveraged for purification via recrystallization.

Synthesis and Purification

The synthesis of this compound is often achieved through the formylation of a corresponding substituted phenol. The Duff reaction or similar formylation methods are common. A well-documented route involves the reaction of 2,6-dichlorophenol with hexamethylenetetramine in an acidic medium.[4]

Experimental Protocol: Synthesis from 2,6-Dichlorophenol

This protocol describes a laboratory-scale synthesis yielding this compound with high purity.[4]

Causality : This reaction is a variant of the Duff reaction. Hexamethylenetetramine serves as the formyl group source. In the acidic medium, it hydrolyzes to produce formaldehyde and ammonia. The electrophilic substitution occurs ortho to the hydroxyl group, but since both ortho positions are blocked by chlorine, the reaction is directed to the para position. The subsequent acidic workup hydrolyzes the resulting imine intermediate to the final aldehyde.

Step-by-Step Methodology:

-

Reaction Setup : In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and thermometer, charge 10 g (0.061 mol) of 2,6-dichlorophenol, 40 mL of glacial acetic acid, and 3.44 g (0.024 mol) of hexamethylenetetramine.[4]

-

Reflux : Heat the reaction mixture to reflux and maintain this temperature for approximately 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4]

-

Hydrolysis : After the reaction is complete (as indicated by TLC), allow the mixture to cool to 100°C. Slowly add 30 mL of 10% sulfuric acid to the flask. Stir the mixture at 100°C for an additional 20-30 minutes to ensure complete hydrolysis of the intermediate.[4]

-

Isolation : Pour the hot reaction mass into 200 g of crushed ice to precipitate the product.

-

Purification : Filter the resulting solid precipitate and wash it thoroughly with 100 mL of water to remove any residual acid and other water-soluble impurities.

-

Drying : Dry the purified solid at 70°C to obtain the final product, 3,5-dichloro-4-hydroxy-benzaldehyde. The reported yield for this method is approximately 84%.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is not typically an end-product but rather a versatile building block in organic synthesis. Its functional groups—aldehyde, hydroxyl, and aryl chlorides—offer multiple sites for chemical modification.

Intermediate for Pharmaceuticals and Agrochemicals

The compound is a valuable precursor for more complex molecules with potential biological activity.[3][5] The aldehyde can undergo reactions like oxidation, reduction, or condensation, while the hydroxyl group can be alkylated or acylated. The chlorine atoms can be substituted via nucleophilic aromatic substitution under specific conditions, although this is generally challenging.

-

Pharmaceuticals : It is a starting material for synthesizing compounds investigated for antibacterial properties.[3]

-

Agrochemicals : Its derivatives are used in the development of new pesticides and herbicides.[5]

-

Dyes : The aromatic structure makes it a suitable core for various dye compounds.[3]

Role as a Synthetic Precursor

The diagram below illustrates the synthetic utility of this compound, showing how its functional groups can be independently transformed to create a diverse range of derivatives.

Caption: Synthetic pathways originating from this compound.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. Based on its GHS classification, the compound is a known irritant.[1]

Hazard Identification and Personal Protective Equipment (PPE)

-

GHS Hazards :

-

Recommended PPE :

Storage and Disposal

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Keep away from strong oxidizing agents and strong bases.[7]

-

Disposal : Dispose of the chemical and its container in accordance with local, state, and federal regulations. It should be sent to an approved waste disposal plant.[6]

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature. Its molecular weight of 191.01 g/mol and its distinct structural features make it an indispensable intermediate in synthetic chemistry.[1][2] This guide has provided a technical foundation covering its properties, synthesis, applications, and safe handling. For researchers and developers, a thorough understanding of these aspects is the first step toward unlocking its full potential in creating novel and valuable molecules.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16839, this compound. PubChem. [Link]

- The Solubility of Things (n.d.). This compound. [Link]

- Sumitomo Chemical Co Ltd (1983). Process for the production of 4-hydroxybenzaldehyde derivatives.

Sources

- 1. This compound | C7H4Cl2O2 | CID 16839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. benchchem.com [benchchem.com]

- 5. EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives - Google Patents [patents.google.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

3,5-Dichloro-4-hydroxybenzaldehyde solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 3,5-Dichloro-4-hydroxybenzaldehyde in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its reaction kinetics, purification, and formulation are fundamentally governed by its solubility in various organic media. This guide provides a comprehensive analysis of the solubility characteristics of this compound, grounded in its physicochemical properties and the principles of solute-solvent interactions. We present qualitative and quantitative solubility data, a detailed protocol for its experimental determination, and a discussion of the theoretical underpinnings of its behavior. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's solubility to optimize its use in research and development.

Introduction: The Significance of Solubility

This compound (DCHB) is a multifunctional aromatic aldehyde whose utility spans numerous scientific domains. Its structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and two chlorine substituents, makes it a versatile building block for more complex molecules, including potential therapeutic agents.[1][2] The successful application of DCHB in any synthetic or formulation workflow—be it for a multi-step organic synthesis, purification via crystallization, or creating a stock solution for biological screening—hinges on a critical, yet often overlooked, parameter: its solubility.

Understanding solubility is not merely an academic exercise; it is a cornerstone of process efficiency, yield optimization, and product purity. An improperly chosen solvent can lead to poor reaction rates, difficult product isolation, or inaccurate concentrations in analytical and biological assays. This guide, therefore, aims to provide a detailed, field-proven perspective on the solubility of DCHB, moving beyond simple data points to explain the causality behind its behavior in different solvent systems.

Physicochemical Profile of this compound

The solubility of a compound is a direct consequence of its molecular structure and physical properties. The key to predicting and explaining the solubility of DCHB lies in understanding the interplay of its functional groups and the overall molecular architecture.

The DCHB molecule is characterized by a balance of polar and nonpolar features. The phenolic hydroxyl (-OH) and aldehyde (-CHO) groups can participate in hydrogen bonding—the former as a donor and acceptor, the latter primarily as an acceptor.[1][3][4] These groups impart polarity. Conversely, the benzene ring and the two electron-withdrawing chlorine atoms contribute to the molecule's hydrophobicity and reduce its affinity for highly polar solvents like water.[1]

Below is a summary of its key computed and experimental properties:

| Property | Value | Source |

| Molecular Formula | C₇H₄Cl₂O₂ | [5][6] |

| Molecular Weight | 191.01 g/mol | [5][6] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point (Tfus) | 95-97 °C | |

| logP (Octanol/Water Partition Coeff.) | 2.5 | [5][7] |

| pKa (Dissociation Constant) | Data available in IUPAC Digitized pKa Dataset | [5] |

| State at Room Temperature | Solid | [1] |

The logP value of 2.5 indicates a moderate lipophilicity, suggesting that while it has limited water solubility, it will be more soluble in organic solvents.[5][7]

Solubility Profile: A Solvent-by-Solvent Analysis

The principle of "like dissolves like" is the guiding maxim for solubility. Solvents that can replicate the types of intermolecular forces present in the DCHB crystal lattice will be most effective at dissolving it.

| Solvent | Solvent Type | Key Interactions with DCHB | Observed Solubility |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Strong dipole-dipole; H-bond acceptor | Generally Soluble[1] |

| Ethanol | Polar Protic | H-bond donor/acceptor; Dipole-dipole | Generally Soluble[1] |

| Chloroform | Weakly Polar | Dipole-dipole; London dispersion | Soluble (50 mg/mL reported for 3,5-Dichlorosalicylaldehyde) |

| Water | Polar Protic | H-bonding; Dipole-dipole | Limited / Poor[1] |

| Diethyl Ether | Nonpolar | London dispersion; weak dipole | Reported as soluble for similar compounds[8] |

Expert Insights:

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These are often excellent solvents for DCHB. Their strong dipoles effectively interact with the polar aldehyde and hydroxyl groups, while their organic character accommodates the dichlorinated benzene ring. The lack of a donor hydrogen prevents them from competing with the intramolecular hydrogen bonding of DCHB, facilitating solvation.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Alcohols are effective due to their ability to form hydrogen bonds with both the hydroxyl and aldehyde groups of DCHB.[1] However, as the alkyl chain of the alcohol increases (e.g., from methanol to butanol), the decreasing polarity can lead to reduced solubility.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents work primarily through dipole-dipole and London dispersion forces. They are effective at solvating the chlorinated aromatic ring but are less efficient at breaking up the hydrogen-bonding network in the DCHB crystal lattice compared to protic or polar aprotic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in these solvents is expected to be very low. While they can interact with the aromatic ring via dispersion forces, they cannot effectively solvate the polar -OH and -CHO groups, making it energetically unfavorable to break the crystal lattice.

-

Water: The hydrophobic character of the large, dichlorinated aromatic ring dominates, leading to poor water solubility despite the presence of hydrogen-bonding groups.[1]

Experimental Protocol: Gravimetric Determination of Solubility

To ensure trustworthy and reproducible results, a robust experimental protocol is essential. The gravimetric method is a gold-standard technique for determining the solubility of a solid in a solvent.[8]

Causality Behind the Method: This protocol is designed as a self-validating system. By ensuring the solution reaches equilibrium (the point where the rate of dissolution equals the rate of precipitation), we measure the maximum amount of solute the solvent can hold under specific conditions.[9] Drying the residue to a constant mass confirms that all solvent has been removed and that the measurement is accurate.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Action: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial or flask. "Excess" is critical; undissolved solid must be visible.

-

Rationale: The presence of undissolved solid is the only visual confirmation that the solution has reached its saturation point.

-

-

Equilibration:

-

Action: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C in a water bath or incubator) for a prolonged period (typically 24-48 hours).

-

Rationale: Solubility is temperature-dependent.[1] A constant temperature is mandatory for a defined measurement. The extended agitation time ensures the system reaches thermodynamic equilibrium.

-

-

Phase Separation:

-

Action: Allow the vial to stand undisturbed at the same constant temperature for at least 2-4 hours to let the excess solid settle.

-

Rationale: This step prevents suspended solid particles from being carried over during filtration, which would artificially inflate the measured solubility.

-

-

Filtration:

-

Action: Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated syringe. Immediately pass it through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) into a pre-weighed, clean, and dry evaporation dish or beaker.

-

Rationale: Filtration removes all undissolved micro-particulates. Using a temperature-equilibrated syringe prevents premature crystallization of the solute due to cooling.

-

-

Solvent Evaporation:

-

Action: Place the evaporation dish in a fume hood or on a hot plate at a gentle temperature to slowly evaporate the solvent. For high-boiling solvents like DMSO, a vacuum oven at elevated temperature is required.

-

Rationale: Slow evaporation prevents bumping and loss of material. The method must be tailored to the solvent's boiling point and volatility.

-

-

Drying and Weighing:

-

Action: Once the solvent is visibly gone, transfer the dish to a vacuum oven and dry at a moderate temperature (e.g., 40-50 °C) until a constant mass is achieved. "Constant mass" is defined as two consecutive weighings (after cooling to room temperature in a desiccator) that are within an acceptable margin (e.g., ±0.1 mg).

-

Rationale: This is the most critical step for accuracy. It ensures that all residual solvent, which would add to the measured weight, has been removed.

-

-

Calculation:

-

Action: Calculate the solubility using the formula: Solubility (mg/mL) = (Mass of dish with residue - Mass of empty dish) / Volume of filtrate (mL)

-

Rationale: This provides a precise, quantitative measure of solubility under the tested conditions.

-

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Page loading... [guidechem.com]

- 3. embibe.com [embibe.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. This compound | C7H4Cl2O2 | CID 16839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound (CAS 2314-36-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to 3,5-Dichloro-4-hydroxybenzaldehyde: Synthesis, Characterization, and Strategic Applications in Drug Discovery

Introduction and Strategic Importance

3,5-Dichloro-4-hydroxybenzaldehyde is an aromatic aldehyde of significant interest in the fields of organic synthesis and medicinal chemistry. Its formal IUPAC name is this compound.[1] This compound serves as a highly functionalized and versatile building block, primarily valued not as an end-product but as a critical intermediate for constructing more complex molecular architectures.[2]

The strategic value of this molecule lies in the specific arrangement of its functional groups on the benzene ring. The hydroxyl (-OH) group, the aldehyde (-CHO) group, and the two chlorine (-Cl) atoms each impart distinct chemical properties that can be exploited in drug design and development. The aldehyde provides a reactive handle for a multitude of chemical transformations, while the phenolic hydroxyl and, critically, the halogen substituents allow for fine-tuning of a derivative's steric, electronic, and pharmacokinetic properties, such as lipophilicity, metabolic stability, and receptor binding affinity through halogen bonding. This guide provides an in-depth examination of its properties, a validated synthesis protocol, and its applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's properties is the foundation of its effective application. This compound is a white to off-white crystalline solid at room temperature.[2] Its solubility profile is characteristic of many substituted phenols; it exhibits good solubility in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO) but has limited solubility in water due to the hydrophobic nature of the dichlorinated aromatic ring.[2]

Key Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 2314-36-5 | [1][3] |

| Molecular Formula | C₇H₄Cl₂O₂ | [1][4] |

| Molecular Weight | 191.01 g/mol | [1][3] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 153-155 °C | [5] |

| Solubility | Soluble in Ethanol, DMSO; Limited in water | [2] |

| SMILES | C1=C(C=C(C(=C1Cl)O)Cl)C=O | [1][6] |

| InChIKey | LIYGCLJYTHRBQV-UHFFFAOYSA-N | [1][3] |

Spectroscopic Characterization

Validation of the compound's identity is achieved through standard spectroscopic techniques. The key is to recognize the characteristic signals corresponding to its unique structure.

-

¹H NMR: The proton NMR spectrum provides unambiguous evidence of the structure. A patent describing its synthesis reports key signals at approximately δ 9.72 (singlet, 1H) and δ 7.80 (singlet, 2H).[5]

-

Expertise & Causality: The aldehyde proton signal at ~9.72 ppm is significantly downfield due to the strong deshielding effect of the carbonyl group's electronegativity and magnetic anisotropy. The two aromatic protons appear as a singlet at ~7.80 ppm because they are chemically and magnetically equivalent due to the molecule's symmetry.

-

-

Mass Spectrometry: Mass spectrometry will show a characteristic isotopic pattern for a molecule containing two chlorine atoms (approximately a 9:6:1 ratio for the M, M+2, and M+4 peaks), confirming the presence and number of chlorine atoms. The molecular ion peak [M]⁻ would be observed around m/z 189/191/193 in negative ion mode.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum would display a broad absorption band for the O-H stretch of the phenol (around 3200-3600 cm⁻¹) and a sharp, strong peak for the C=O stretch of the aldehyde (around 1680-1700 cm⁻¹).[7]

Synthesis Protocol: Electrophilic Formylation of 2,6-Dichlorophenol

The synthesis of this compound is efficiently achieved through the formylation of a corresponding dichlorophenol. The following protocol is based on a method described in U.S. Patent US08846982B2, which provides a robust and high-yielding approach.[5]

Mechanistic Rationale & Experimental Design

The chosen method is a variant of the Duff reaction. The reaction proceeds via the electrophilic aromatic substitution of 2,6-dichlorophenol.

-

Starting Material Choice: 2,6-Dichlorophenol is selected because the existing chloro- and hydroxyl- groups are ortho- and para-directing. The para- position is sterically accessible and electronically activated by the powerful hydroxyl group, making it the exclusive site of formylation.

-

Reagent Function: Hexamethylenetetramine serves as the formylating agent. In the presence of acid, it decomposes to generate an electrophilic iminium species which then attacks the electron-rich aromatic ring.

-

Acidic Work-up: The subsequent addition of aqueous sulfuric acid is critical for two reasons: it protonates and hydrolyzes the intermediate imine species to the final aldehyde, and it quenches any remaining reactive species. This entire process is a self-validating system; the reaction's progress can be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

Synthesis Workflow Visualization

Caption: Conceptual synthesis of a chalcone from the title compound.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is paramount to ensure laboratory safety.

Hazard Identification

The compound is classified as hazardous according to the Globally Harmonized System (GHS). [1]

| Hazard Class | GHS Code | Description |

|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed [1] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation [1][8] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation [1][8] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation [1][8]|

Recommended Handling Procedures

-

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust. [8][9]Ensure that eyewash stations and safety showers are readily accessible. [8]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield compliant with OSHA or EN166 standards. [8] * Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact. [8] * Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator. [8]* First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention. [9] * If on Skin: Wash off immediately with plenty of soap and water. If irritation occurs, get medical advice. [8] * If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention. [8] * If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical assistance. [9]

-

Storage Conditions

Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is between 2°C and 8°C. Keep away from incompatible materials such as strong bases, strong oxidizing agents, and amines.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block for creating novel molecules with therapeutic potential. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it a valuable asset for medicinal chemists and researchers. The deliberate inclusion of chlorine atoms provides a sophisticated tool for modulating pharmacokinetic and pharmacodynamic properties, underscoring its importance in the rational design of next-generation therapeutics. Adherence to rigorous safety protocols is essential when handling this potent intermediate.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Solubility of Things. (n.d.). This compound.

- Mac-Chem. (n.d.). 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety.

Sources

- 1. This compound | C7H4Cl2O2 | CID 16839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 8. fishersci.com [fishersci.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Spectroscopic Data of 3,5-Dichloro-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 3,5-Dichloro-4-hydroxybenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Understanding its structural features through spectroscopic analysis is paramount for quality control, reaction monitoring, and the rational design of novel molecular entities. This document moves beyond a simple data repository to offer insights into the principles behind the data acquisition and interpretation, reflecting a field-proven approach to chemical analysis.

Introduction: The Significance of this compound

This compound (Molecular Formula: C₇H₄Cl₂O₂, Molecular Weight: 191.01 g/mol ) is a substituted aromatic aldehyde.[1] Its structure, featuring a hydroxyl group, an aldehyde moiety, and two chlorine atoms on the benzene ring, imparts unique chemical reactivity and makes it a versatile building block in organic synthesis. Accurate and thorough spectroscopic characterization is the cornerstone of its application, ensuring identity, purity, and a foundational understanding of its chemical behavior.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Experimental Protocol: Acquiring the FTIR Spectrum

The solid nature of this compound dictates the sample preparation method. The Attenuated Total Reflectance (ATR) technique is a modern and efficient approach.

Methodology:

-

Instrument Preparation: Ensure the FTIR spectrometer's ATR crystal (typically diamond or germanium) is clean. A background spectrum of the clean, empty crystal is recorded to be subtracted from the sample spectrum.

-

Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.

-

Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Causality Behind Experimental Choices:

-

The ATR method is chosen for its simplicity and the minimal sample preparation required for solids, eliminating the need for preparing KBr pellets.

-

Applying consistent pressure is critical as the quality of an ATR spectrum is dependent on the intimate contact between the sample and the ATR crystal.

Interpretation of the IR Spectrum

While a definitive spectrum for this compound is not publicly available in the searched databases, we can predict the key absorption bands based on its structure and data from similar compounds like 3,5-dichloro-2-hydroxybenzaldehyde.[2]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| ~3400-3200 | O-H Stretch | Phenolic Hydroxyl | Broad |

| ~3100-3000 | C-H Stretch | Aromatic | Sharp, medium |

| ~2850 & ~2750 | C-H Stretch | Aldehyde (Fermi resonance) | Two sharp, medium bands |

| ~1680-1660 | C=O Stretch | Aromatic Aldehyde | Strong, sharp |

| ~1600, ~1470 | C=C Stretch | Aromatic Ring | Medium to strong, sharp |

| ~1250 | C-O Stretch | Phenolic | Medium |

| Below 800 | C-Cl Stretch | Aryl Halide | Medium to strong |

Visualization of the Spectroscopic Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

Experimental Protocol: ¹H and ¹³C NMR

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., deuterated methanol, CD₃OD, or deuterated chloroform, CDCl₃) in a clean NMR tube.[3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is "locked" onto the deuterium signal of the solvent, and the magnetic field is "shimmed" to achieve homogeneity.

-

¹H NMR Data Acquisition: A standard one-pulse experiment is typically used. Key parameters include the pulse angle (e.g., 30°), acquisition time (2-4 seconds), and a relaxation delay (1-5 seconds).[3]

-

¹³C NMR Data Acquisition: A proton-decoupled experiment is standard, which results in a spectrum of singlets for each unique carbon. A longer relaxation delay may be necessary for quaternary carbons.

Causality Behind Experimental Choices:

-

Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals.

-

TMS is an excellent internal standard because it is chemically inert, volatile (easily removed), and its 12 equivalent protons give a single, sharp signal at a high-field position that rarely overlaps with analyte signals.

-

Proton decoupling in ¹³C NMR simplifies the spectrum and improves the signal-to-noise ratio.

¹H NMR Spectrum: Interpretation

Based on a reported synthesis, the ¹H NMR spectrum of this compound in deuterated methanol (CD₃OD) shows two singlets.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| 9.72 | Singlet | 1H | Aldehyde proton (-CHO) | The strongly electron-withdrawing carbonyl group deshields this proton significantly, shifting it far downfield. |

| 7.80 | Singlet | 2H | Aromatic protons (H-2, H-6) | Due to the symmetrical substitution pattern, the two aromatic protons are chemically equivalent and do not show coupling to each other, resulting in a singlet. |

¹³C NMR Spectrum: Interpretation

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~190 | C=O (Aldehyde) | The carbonyl carbon is highly deshielded. |

| ~150 | C-OH (C-4) | The oxygen atom of the hydroxyl group causes a significant downfield shift. |

| ~132 | C-Cl (C-3, C-5) | The electronegative chlorine atoms deshield these carbons. |

| ~130 | C-H (C-2, C-6) | Aromatic carbons attached to hydrogen. |

| ~125 | C-CHO (C-1) | The carbon to which the aldehyde group is attached. |

Visualization of NMR Data Correlation to Structure

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged fragments and neutral species.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Causality Behind Experimental Choices:

-

Electron ionization is a "hard" ionization technique that induces extensive fragmentation. This provides a detailed "fingerprint" of the molecule, which is highly reproducible and useful for structural elucidation and library searching.

-

The standard energy of 70 eV is used because it provides reproducible fragmentation patterns and maximizes ionization efficiency for most organic molecules.

Interpretation of the Mass Spectrum

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a molecule containing two chlorine atoms. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, the molecular ion peak will appear as a cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺•) at m/z 190, 192, 194: The parent ion corresponding to the molecular weight of the compound.

-

[M-H]⁺ at m/z 189, 191, 193: Loss of a hydrogen radical from the aldehyde or hydroxyl group.

-

[M-CHO]⁺ at m/z 161, 163, 165: Loss of the formyl radical (•CHO), a common fragmentation pathway for aromatic aldehydes.

-

[M-Cl]⁺ at m/z 155: Loss of a chlorine radical.

-

[M-CO]⁺• at m/z 162, 164, 166: Loss of a neutral carbon monoxide molecule, which can occur from the molecular ion.

Visualization of the Fragmentation Pathway

Conclusion

The spectroscopic techniques of IR, NMR, and MS provide a complementary and comprehensive picture of the molecular structure of this compound. IR spectroscopy confirms the presence of the key functional groups, ¹H and ¹³C NMR spectroscopy elucidate the connectivity of the atoms in the carbon-hydrogen framework, and mass spectrometry confirms the molecular weight and provides further structural clues through fragmentation analysis. The protocols and interpretations presented in this guide offer a robust framework for the analysis of this important chemical intermediate, ensuring its quality and facilitating its use in research and development.

References

- Fan, Y., et al. (2008). 3,5-Dichloro-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1080.

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3,5-Dichloro-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-4-hydroxybenzaldehyde is a halogenated aromatic aldehyde with significant applications in organic synthesis, serving as a versatile precursor for the creation of more complex molecules, including pharmaceuticals and agrochemicals. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for the structural elucidation of organic compounds. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, delving into the theoretical principles that govern its spectral features and offering practical insights for researchers in the field.

Molecular Structure and Proton Environments

The structure of this compound is characterized by a benzene ring substituted with a formyl group (-CHO), a hydroxyl group (-OH), and two chlorine atoms at positions 3 and 5. Due to the symmetry of the molecule, the two aromatic protons at positions 2 and 6 are chemically and magnetically equivalent. Therefore, the ¹H NMR spectrum is expected to display three distinct signals corresponding to the aldehydic proton, the hydroxyl proton, and the two equivalent aromatic protons.

Figure 1: Molecular structure of this compound showing the distinct proton environments: (a) aldehydic, (b) hydroxyl, and (c) aromatic.

Theoretical Principles of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information based on the chemical shift, integration, and spin-spin coupling of the protons in a molecule.

Chemical Shift (δ): The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups shield protons, shifting their signals to a lower chemical shift (upfield)[1].

-

Aldehydic Proton (Ha): The formyl group (-CHO) is strongly electron-withdrawing due to the electronegativity of the oxygen atom and its ability to participate in resonance. This deshielding effect causes the aldehydic proton to resonate at a significantly downfield position, typically in the range of 9-10 ppm[1].

-

Aromatic Protons (Hc): The aromatic protons are influenced by the electronic effects of all the substituents on the ring. The chlorine atoms and the formyl group are electron-withdrawing through both inductive and resonance effects, which deshields the aromatic protons, causing them to appear in the aromatic region of the spectrum (typically 6.5-8.5 ppm)[2]. The hydroxyl group is an electron-donating group through resonance but electron-withdrawing through induction. The net effect on the chemical shift of the aromatic protons will be a combination of these influences.

-

Hydroxyl Proton (Hb): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, temperature, and concentration due to its involvement in hydrogen bonding[3][4][5]. In aprotic solvents like DMSO-d₆, which is a strong hydrogen bond acceptor, the hydroxyl proton signal is typically observed as a sharp singlet at a downfield position[6]. In contrast, in solvents like CDCl₃, the signal can be broader and its position more variable.

Spin-Spin Coupling (J-coupling): Spin-spin coupling arises from the interaction of the magnetic moments of non-equivalent neighboring protons, transmitted through the bonding electrons. This interaction leads to the splitting of NMR signals into multiplets[4][7]. The magnitude of the splitting is given by the coupling constant, J, measured in Hertz (Hz).